molecular formula C9H10ClF2NO2 B8181488 3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride

3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B8181488
M. Wt: 237.63 g/mol
InChI Key: RKKPVAVAYUMILO-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2 and a molecular weight of 237.63 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride
  • 3-Amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride
  • 3-(3,5-difluorophenyl)propanoic acid

Uniqueness

3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to its similar compounds .

Properties

IUPAC Name

3-amino-3-(2,3-difluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKPVAVAYUMILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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